molecular formula C20H19NO3 B11389626 N-(2,5-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-(2,5-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11389626
M. Wt: 321.4 g/mol
InChI Key: DMCYZQQZYSIYGX-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core, an ethyl group, and a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenylamine with ethyl acetoacetate under acidic conditions to form an intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-(2,5-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)acetamide
  • N-(2,5-dimethylphenyl)thiourea
  • N-(2,5-dimethylphenyl)benzamide

Uniqueness

N-(2,5-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its chromene core and the specific arrangement of functional groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO3/c1-4-14-7-8-18-15(10-14)17(22)11-19(24-18)20(23)21-16-9-12(2)5-6-13(16)3/h5-11H,4H2,1-3H3,(H,21,23)

InChI Key

DMCYZQQZYSIYGX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

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